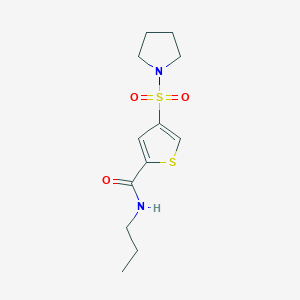![molecular formula C12H11ClN2O3S B5532597 4-chloro-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5532597.png)
4-chloro-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of related compounds involves condensation reactions between hydrazides and aldehydes or ketones in the presence of acidic or basic conditions. For instance, a compound from a similar category was prepared through the reaction of N′-[(5-methyl-2-furyl)methylene]isonicotinohydrazide and hydrochloric acid at room temperature, showcasing typical synthetic routes utilized for these types of chemicals (Limin Li, F. Jian, & Li Liu, 2009).
Molecular Structure Analysis These compounds often demonstrate planar structures with intramolecular interactions stabilizing their configurations. The title compound is expected to have similar structural features, such as intramolecular hydrogen bonding and planarity, contributing to its molecular stability and reactivity (Limin Li, F. Jian, & Li Liu, 2009).
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The study of "4-chloro-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide" derivatives often involves exploring their chemical structures, synthesis, and potential as intermediates for further chemical reactions. For instance, the synthesis and molecular structure analysis of compounds like 4-{[(5-Methyl-2-furyl)methylene]hydrazinocarbonyl}pyridinium chloride monohydrate highlight the planarity of the molecule and its stabilization through various hydrogen-bonding interactions (Limin Li, F. Jian, Li Liu, 2009). These structural insights are crucial for understanding the reactivity and potential applications of these compounds in synthetic chemistry.
Photophysical Studies
Research into the photophysics and photochemistry of related compounds, such as substituted 4,6-bis(trichloromethyl)-1,3,5-triazines, reveals their role as photoacid generators in photoresist formulations for lithography. Such studies are pivotal for developing materials with improved efficiency and stability under light exposure (G. Pohlers, J. Scaiano, R. Sinta, R. Brainard, Daniel Y. Pai, 1997).
Anticancer Activity
A key area of interest is the potential anticancer activity of derivatives. Novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives have been synthesized and evaluated against a panel of human tumor cell lines, showing promising activity. This research underscores the potential of such compounds in the development of new anticancer agents (J. Sławiński, B. Żołnowska, C. Orlewska, J. Chojnacki, 2012).
Catalysis
Compounds related to "4-chloro-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide" have been utilized as catalysts in organic synthesis, demonstrating the versatility of these compounds in facilitating chemical transformations. For example, the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) highlights the role of related compounds in promoting condensation reactions under eco-friendly conditions (Z. Karimi-Jaberi, Baharak Pooladian, M. Moradi, E. Ghasemi, 2012).
Propiedades
IUPAC Name |
4-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-9-2-5-11(18-9)8-14-15-19(16,17)12-6-3-10(13)4-7-12/h2-8,15H,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDXHQRRSGSOFU-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-benzyl-3-butyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-2-piperazinone](/img/structure/B5532520.png)
![N-(3-chloro-2-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5532524.png)
![(2R,3S)-3-amino-4-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-2-butanol dihydrochloride](/img/structure/B5532525.png)
![N'-(5-bromo-2-methoxybenzylidene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B5532544.png)
![4-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5532548.png)
![N-[(3S*,4R*)-1-(4-chloro-2-methoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5532556.png)
![1-(3,5-dimethylbenzyl)-4-{[4-(hydroxymethyl)phenyl]acetyl}-2-piperazinone](/img/structure/B5532561.png)

![N-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetyl}glycine](/img/structure/B5532572.png)
![(3S*,4R*)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5532580.png)
![2-(4-ethoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5532581.png)
![6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5532590.png)
![4-methyl-N'-[4-(3-thietanyloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5532600.png)